

Technical Support Center: Passivation of Perovskite Films with Butylammonium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylammonium**

Cat. No.: **B8472290**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing **butylammonium** iodide (BAI) for the passivation of surface defects in perovskite films.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **butylammonium** iodide (BAI) in perovskite solar cells?

Butylammonium iodide (BAI) is primarily used as a surface passivating agent for 3D perovskite films.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its main functions are to:

- Reduce Surface Defects: BAI effectively passivates various surface defects, such as halide vacancies (I^-) and undercoordinated lead ions (Pb^{2+}), which act as non-radiative recombination centers.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Enhance Device Stability: The hydrophobic nature of the **butylammonium** cation helps to improve the perovskite film's resistance to moisture, enhancing the long-term stability of the solar cell.[\[5\]](#)[\[7\]](#)
- Improve Efficiency: By reducing non-radiative recombination, BAI treatment can lead to a significant increase in the power conversion efficiency (PCE) of perovskite solar cells, primarily through an enhanced open-circuit voltage (V_{oc}) and fill factor (FF).[\[8\]](#)[\[9\]](#)

- Formation of 2D/3D Structures: BAI can react with the perovskite surface to form a thin two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite.[\[8\]](#) [\[10\]](#)[\[11\]](#) This 2D capping layer can further enhance stability and improve charge extraction. [\[2\]](#)[\[4\]](#)

Q2: What is the difference between **n-butylammonium** iodide (n-BAI) and **iso-butylammonium** iodide (i-BAI)?

While both are isomers of **butylammonium** iodide and serve as passivating agents, the structural difference between the linear n-butyl chain and the branched iso-butyl chain can influence the formation of the 2D capping layer and the overall device performance. Some studies have reported that **iso-butylammonium** iodide (iBAI) can lead to superior device performance and stability compared to n-BAI.[\[8\]](#)

Q3: How does BAI passivation affect the optoelectronic properties of the perovskite film?

BAI passivation leads to several favorable changes in the optoelectronic properties:

- Increased Photoluminescence (PL) Intensity: A higher PL intensity is often observed after BAI treatment, indicating a reduction in non-radiative recombination pathways.[\[12\]](#)
- Longer Carrier Lifetime: Time-resolved photoluminescence (TRPL) measurements typically show a longer carrier lifetime, confirming the effective passivation of trap states.[\[8\]](#)[\[13\]](#)
- Changes in Band Alignment: The formation of a 2D layer can alter the energy levels at the perovskite/hole-transport layer (HTL) interface, which can be beneficial for charge extraction. [\[2\]](#)[\[4\]](#)
- Shift in Band Gap: The incorporation of BAI can lead to a blue shift in the absorption and emission spectra, which is indicative of the formation of a wider bandgap 2D perovskite phase.[\[10\]](#)[\[11\]](#)

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low Voc and FF after BAI treatment	<p>1. Sub-optimal BAI concentration: Too low of a concentration may not be sufficient for complete passivation. Too high of a concentration can introduce its own defects or hinder charge transport.[12]</p> <p>2. Incomplete reaction or poor 2D layer formation: The annealing temperature and time after BAI deposition are crucial for the formation of the 2D capping layer.[8]</p> <p>3. Solvent incompatibility: The solvent used to dissolve BAI (e.g., isopropanol) might partially damage the underlying perovskite film.</p>	<p>1. Optimize BAI concentration: Titrate the concentration of the BAI solution (e.g., from 1 mg/mL to 10 mg/mL in isopropanol) to find the optimal condition for your specific perovskite composition and device architecture.[12][14]</p> <p>2. Optimize annealing parameters: Systematically vary the annealing temperature (e.g., 100-120°C) and time (e.g., 5-15 minutes) to ensure proper formation of the 2D layer.[8]</p> <p>3. Solvent selection and deposition technique: Ensure the chosen solvent has minimal impact on the 3D perovskite. Consider alternative deposition techniques like vapor-based methods if solvent-related damage is suspected.</p>
Visible PbI_2 residue on the film after passivation	<p>1. Reaction of BAI with excess PbI_2 on the perovskite surface: This can sometimes lead to the formation of visible PbI_2-BAI complexes.</p> <p>2. Degradation of the perovskite surface during treatment.</p>	<p>1. Optimize precursor stoichiometry: Ensure the initial 3D perovskite film has minimal excess PbI_2.[5]</p> <p>2. Controlled reaction: A post-treatment with a solvent that can dissolve PbI_2 without degrading the perovskite, prior to BAI deposition, could be explored.</p>
Inconsistent device performance	<p>1. Non-uniform BAI coating: Uneven spin-coating can lead to variations in the passivation</p>	<p>1. Optimize spin-coating parameters: Adjust the spin speed, acceleration, and</p>

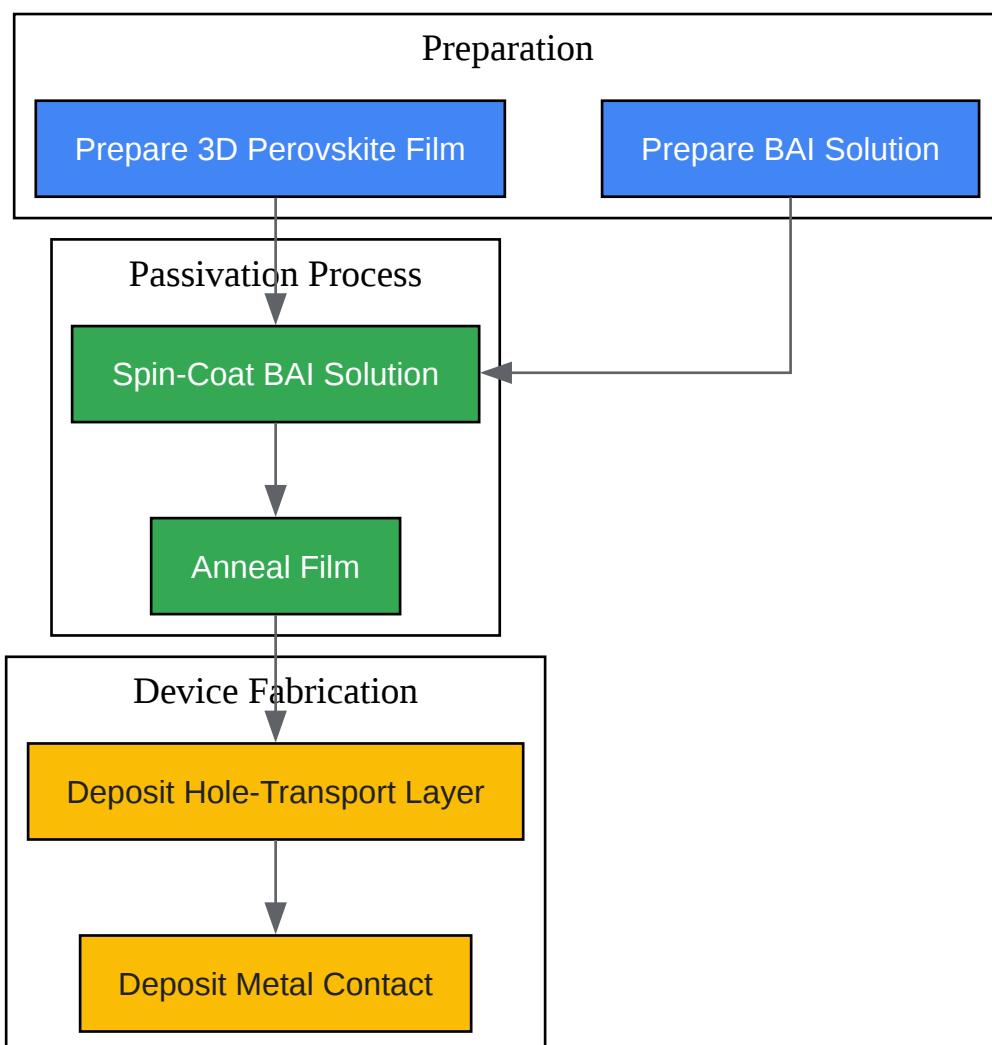
	<p>layer thickness across the substrate. 2. Hysteresis in J-V curves: Ion migration within the perovskite can still be a factor.</p>	<p>duration to achieve a uniform coating. Ensure the deposition is performed in a controlled environment (e.g., glovebox).</p> <p>2. Pre-conditioning or aging: Some studies suggest that pre-conditioning the devices under illumination or allowing them to age for a short period can stabilize performance.</p>
Formation of undesired perovskite phases	<p>Interdiffusion of cations: The butylammonium cation can potentially migrate into the bulk 3D perovskite, altering its crystal structure.[13]</p>	<p>Careful characterization: Use techniques like X-ray diffraction (XRD) and Grazing-incidence wide-angle X-ray scattering (GIWAXS) to monitor the crystal structure of the perovskite film after passivation.[8] Adjust treatment parameters if significant phase changes are observed.</p>

Quantitative Data Summary

Table 1: Impact of **Butylammonium** Iodide (BAI) Passivation on Perovskite Solar Cell Performance

Perovskite Composite	Passivating Agent	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
FAPbI ₃	Untreated	1.053	25.87	77.2	20.4	[8]
FAPbI ₃	iso-butylammonium iodide (BAI)	1.113	25.83	80.5	22.7	[8]
FAPbI ₃	n-butylammonium iodide (BAI)	-	-	-	21.8	[8]
CH ₃ NH ₃ PbI ₃	Untreated	-	-	-	9.7	[9]
CH ₃ NH ₃ PbI ₃	1 vol% n-butylammonium iodide (BAI)	-	-	-	10.2	[9]
Cs _{0.1} (CH ₃ NH ₃) _{0.9} PbI ₃	Untreated	-	-	-	12.64	[14]
Cs _{0.1} (CH ₃ NH ₃) _{0.9} PbI ₃	5-mg iso-butylammonium iodide (BAI)	-	-	-	15.49	[14]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Dashes indicate data not provided in the cited source.


Experimental Protocols

Protocol 1: Surface Passivation of FAPbI₃ Perovskite Films with iso-**Butylammonium** Iodide (IBAI)

This protocol is adapted from the methodology described by Al-Ashouri et al. (2020).[\[8\]](#)

- Preparation of IBAI Solution:
 - Dissolve iso-**butylammonium** iodide (IBAI) in isopropanol to a final concentration of 30 mM.
 - Ensure the solution is fully dissolved by gentle vortexing or sonication.
- Perovskite Film Preparation:
 - Prepare α-FAPbI₃ perovskite films on the desired substrate (e.g., FTO/c-TiO₂/m-TiO₂) using a suitable deposition method (e.g., one-step spin coating).
- IBAI Deposition:
 - Spin-coat the 30 mM IBAI solution onto the as-prepared FAPbI₃ perovskite film.
 - A typical spin-coating program is 4000 rpm for 30 seconds.
- Annealing:
 - Immediately after spin-coating, transfer the film to a preheated hotplate.
 - Anneal the film at 110°C for 10 minutes in a nitrogen-filled glovebox.
- Device Completion:
 - Allow the film to cool down to room temperature.
 - Proceed with the deposition of the hole-transport layer (e.g., spiro-OMeTAD) and the metal contact (e.g., gold).

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for BAI passivation of perovskite films.

[Click to download full resolution via product page](#)

Caption: Mechanism of BAI surface passivation on perovskite films.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. psecommunity.org [psecommunity.org]
- 3. Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Passivation Strategies through Surface Reconstruction toward Highly Efficient and Stable Perovskite Solar Cells on n-i-p Architecture [mdpi.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 9. Effects of the additives n-propylammonium or n-butyrammonium iodide on the performance of perovskite solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Structural changes and band gap tunability with incorporation of n-butyrammonium iodide in perovskite thin film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mixed 2D-cation passivation towards improved durability of perovskite solar cells and dynamics of 2D-perovskites under light irradiation and at high t ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D4SE01227E [pubs.rsc.org]
- 14. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]
- To cite this document: BenchChem. [Technical Support Center: Passivation of Perovskite Films with Butylammonium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8472290#passivation-of-surface-defects-in-perovskite-films-using-butylammonium-iodide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com